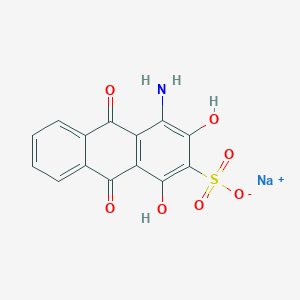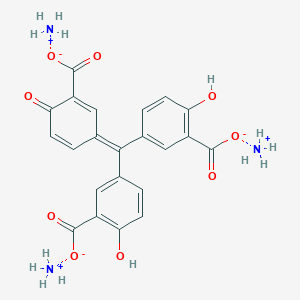
4-甲氧基苯甲酰胺
描述
4-Methoxybenzamide is a member of benzamides . It is a white to light yellow crystalline powder . The molecular formula of 4-Methoxybenzamide is C8H9NO2 .
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzamide consists of a benzene ring substituted with a methoxy group and an amide group . The InChI key for 4-Methoxybenzamide is GUCPYIYFQVTFSI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Methoxybenzamide has a melting point of 164-167 °C and a boiling point of 295°C . It has a density of 1.2023 (rough estimate) and a refractive index of 1.5810 (rough estimate) .
科学研究应用
婴儿甲氧氯普胺中毒:甲氧氯普胺是一种与4-甲氧基苯甲酰胺结构相关的化合物,在儿科中用作止吐药和治疗胃食管反流。然而,有证据表明其潜在毒性,当过量服用时会导致婴儿出现锥体外系反应 (Batts & Munter, 1998).
抑制细菌细胞分裂:4-甲氧基苯甲酰胺的衍生物,如3-甲氧基苯甲酰胺,能抑制细菌(如枯草芽孢杆菌)的细胞分裂。这种抑制会导致细胞丝状化并最终裂解,表明其作为抗菌剂的潜在应用 (Ohashi 等人,1999).
抗葡萄球菌化合物的合成和表征:研究了3-甲氧基苯甲酰胺的烷基衍生物的抗葡萄球菌特性,揭示了具有改进药学性能的有效化合物 (Haydon 等人,2010).
甲氧氯普胺的药代动力学和生物等效性:对甲氧氯普胺(4-甲氧基苯甲酰胺的衍生物)的研究表明,不同制剂的生物利用度和药代动力学存在差异,这表明制剂类型在药物递送和疗效中的重要性 (Block 等人,1981).
乳腺癌中的西格玛受体闪烁显像:一项涉及苯甲酰胺衍生物 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺的研究表明,其在体内可视化原发性乳腺肿瘤的潜力,为癌症诊断提供了一种有前景的方法 (Caveliers 等人,2002).
体内免疫反应控制:3-甲氧基苯甲酰胺(一种 ADP-核糖基转移酶抑制剂)的给药显示出在小鼠中控制免疫反应的潜力,为免疫调节提供了见解 (Broomhead & Hudson, 1985).
多巴胺受体密度测定:使用4-甲氧基苯甲酰胺的衍生物(如 PB12)进行的研究探索了它们在确定多巴胺受体密度中的应用,为神经药理学研究做出了贡献 (Colabufo 等人,2001).
动物中的甲氧氯普胺代谢:对甲氧氯普胺在牛等动物中的代谢的研究揭示了药物转化和排泄的见解,这对于了解药物安全性和环境影响非常重要 (Jones 等人,2005).
血清素受体配体的放射合成:针对血清素受体的4-甲氧基苯甲酰胺的放射性碘化衍生物的研究表明了其在神经影像学和诊断中的潜在应用 (Mertens 等人,1994).
D2受体配体的表征:研究3-碘-6-甲氧基苯甲酰胺等化合物以表征人类中的多巴胺D2受体,表明其在神经系统疾病评估中的潜在应用 (Costa 等人,2004).
安全和危害
作用机制
Target of Action
4-Methoxybenzamide, also known as p-Anisamide, is a small molecule that primarily targets the Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 is a key enzyme involved in the base excision repair (BER) pathway, which is crucial for repairing single-strand breaks in DNA .
Mode of Action
It is known to interact with its target, parp1, and potentially influence its activity . This interaction could lead to changes in the DNA repair process, affecting the integrity and stability of the genome.
Pharmacokinetics
For instance, how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how it is excreted can all affect the compound’s effectiveness .
Result of Action
Given its potential role in influencing the ber pathway and parp1 activity, it could potentially affect dna repair processes and genomic stability .
生化分析
. .
Biochemical Properties
4-Methoxybenzamide has been found to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These properties suggest that 4-Methoxybenzamide can interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by scavenging free radicals and chelating metals . This could potentially influence enzyme activity, gene expression, and other molecular processes.
Temporal Effects in Laboratory Settings
Current research has primarily focused on the synthesis and characterization of 4-Methoxybenzamide .
属性
IUPAC Name |
4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPYIYFQVTFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879434 | |
| Record name | P-METHYOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3424-93-9, 8424-93-9 | |
| Record name | 4-Methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008424939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | P-METHYOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z85FX3977E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 4-methoxybenzamide exhibit any known biological activity?
A1: Yes, research suggests 4-methoxybenzamide derivatives demonstrate anti-viral activity, specifically against Enterovirus 71 (EV71) strains. [] These derivatives act as inhibitors, effectively targeting the virus and reducing its ability to replicate. []
Q2: What is the molecular formula and weight of 4-methoxybenzamide?
A2: The molecular formula of 4-methoxybenzamide is C8H9NO2. Its molecular weight is 151.16 g/mol.
Q3: What spectroscopic data is available for characterizing 4-methoxybenzamide?
A3: Various spectroscopic techniques are used to characterize 4-methoxybenzamide, including:* NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []* Mass Spectrometry (MS): Confirms the molecular weight and provides insights into fragmentation patterns. []* Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on characteristic absorption bands.
Q4: How do structural modifications to 4-methoxybenzamide impact its activity?
A4: Research indicates that introducing specific substituents on the phenyl ring of 4-methoxybenzamide derivatives can significantly influence their potency and selectivity against certain targets. For instance, the addition of a bromine atom at the para position of the N-phenyl ring significantly enhances the anti-EV71 activity. [] Furthermore, modifications to the amide linkage and alkoxy groups can also affect the inhibitory activity of these compounds, particularly against PDE IV. []
Q5: Are there any known formulation strategies to improve the stability or solubility of 4-methoxybenzamide?
A5: While specific formulation strategies for 4-methoxybenzamide itself are not detailed in the provided research, similar compounds have been investigated for targeted drug delivery. For instance, 4-methoxybenzamide has been utilized in conjunction with gold core silica shell nanospheres to facilitate combinatorial drug delivery of doxorubicin and acridine orange for potential cancer therapy. []
Q6: What is known about the pharmacokinetic profile of 4-methoxybenzamide derivatives?
A6: Studies on a related compound, [131I]N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide ([131I]IMBA), demonstrate favorable pharmacokinetics for melanoma imaging. [] It exhibits high tumor uptake, rapid renal clearance, and low non-target tissue background, making it promising for diagnostic applications. []
Q7: Has the efficacy of 4-methoxybenzamide or its derivatives been demonstrated in cellular or animal models?
A7: Yes, research demonstrates the in vitro and in vivo efficacy of 4-methoxybenzamide derivatives: * Anti-viral activity: A study highlighted the effectiveness of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) against various EV71 strains, showing promising antiviral activity in vitro. []* Melanoma imaging: In vivo studies utilizing [131I]IMBA in mice models successfully visualized both primary subcutaneous tumors and lung metastases, demonstrating its potential for melanoma detection. []
Q8: Which analytical techniques are employed in the study of 4-methoxybenzamide?
A8: Researchers utilize a range of analytical techniques to study 4-methoxybenzamide, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation and confirming the identity of synthesized compounds. []* Mass Spectrometry (MS): Employed to verify molecular weight and analyze fragmentation patterns. [] * High-Performance Liquid Chromatography (HPLC): Used to isolate and purify 4-methoxybenzamide from complex mixtures, as demonstrated in studies isolating it from plant extracts. []* Bioassays: Various bioassays, including antimicrobial, cytotoxic, and antiviral assays, are employed to assess the biological activity of 4-methoxybenzamide and its derivatives. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)





![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B7767438.png)
![(3S,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7767441.png)


![Bicyc-lo[3.3.1]nonane-2,6-dione](/img/structure/B7767468.png)

